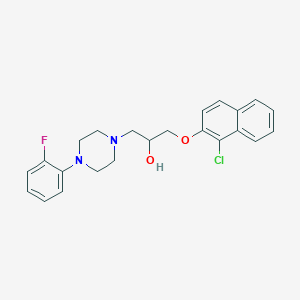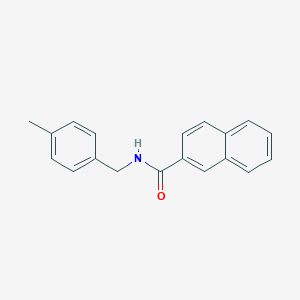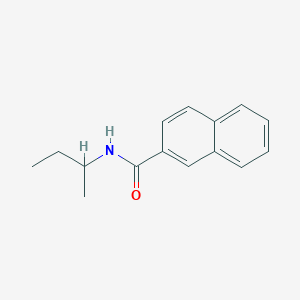
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring substituted with a chlorine atom, an ether linkage, a piperazine ring, and a fluorophenyl group, making it a subject of study in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Nucleophilic Substitution: The reaction of 1-chloronaphthalene with sodium hydroxide to form 1-naphthol.
Ether Formation: The reaction of 1-naphthol with 1-chloro-3-bromopropane under basic conditions to form 1-(1-chloronaphthalen-2-yloxy)propan-2-ol.
Piperazine Addition: The reaction of the intermediate with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Naphthyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: Similar structure but lacks the chlorine and fluorine substitutions.
1-(2-Chloronaphthalen-1-yloxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol: Similar structure with different positions of chlorine and naphthalene ring.
1-(1-Chloronaphthalen-2-yl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol: Similar structure with different positions of fluorine on the phenyl ring.
Uniqueness
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O2/c24-23-19-6-2-1-5-17(19)9-10-22(23)29-16-18(28)15-26-11-13-27(14-12-26)21-8-4-3-7-20(21)25/h1-10,18,28H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKLDQHVFICXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-(4-fluorophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B500172.png)
![Ethyl 4,5-dimethyl-2-[(morpholinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B500175.png)


![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)




![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)


